molecular formula C14H11ClN2 B15081986 Acetonitrile, (p-chloroanilino)phenyl- CAS No. 4686-05-9

Acetonitrile, (p-chloroanilino)phenyl-

Katalognummer: B15081986
CAS-Nummer: 4686-05-9
Molekulargewicht: 242.70 g/mol
InChI-Schlüssel: PEMLGSVHDFCRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, (p-chloroanilino)phenyl-, is a compound that combines the properties of acetonitrile and p-chloroaniline Acetonitrile is a simple organic nitrile with the formula CH₃CN, while p-chloroaniline is an aromatic amine with a chlorine substituent at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of acetonitrile, (p-chloroanilino)phenyl-, typically involves the reaction of p-chloroaniline with acetonitrile under specific conditions. One common method is the electrochemical oxidation of p-chloroaniline in a water/acetonitrile mixture. This process involves cyclic voltammetry and differential pulse voltammetry to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the careful selection of electrochemical parameters to optimize the yield and purity of the product. The use of advanced electrochemical techniques and catalysts can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, (p-chloroanilino)phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of p-chloroaniline in the presence of arylsulfinic acids can produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

Acetonitrile, (p-chloroanilino)phenyl-, has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetonitrile, (p-chloroanilino)phenyl-, involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The presence of the p-chloroaniline moiety allows for various substitution and addition reactions, contributing to its versatility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.

    p-Chloroaniline: An aromatic amine used in the production of dyes and pharmaceuticals.

Uniqueness

Acetonitrile, (p-chloroanilino)phenyl-, is unique due to its combination of properties from both acetonitrile and p-chloroaniline. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

4686-05-9

Molekularformel

C14H11ClN2

Molekulargewicht

242.70 g/mol

IUPAC-Name

2-(4-chloroanilino)-2-phenylacetonitrile

InChI

InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H

InChI-Schlüssel

PEMLGSVHDFCRIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.